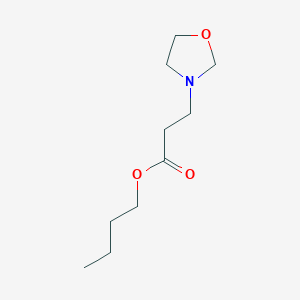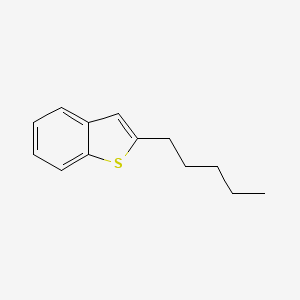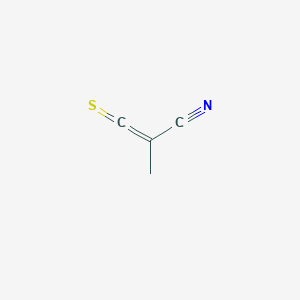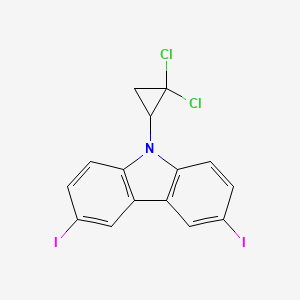methanone CAS No. 91047-90-4](/img/structure/B14371605.png)
[2-(1H-Indol-3-yl)quinolin-4-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-3-yl)quinolin-4-ylmethanone is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)quinolin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
2-(1H-Indol-3-yl)quinolin-4-ylmethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety.
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.
Uniqueness
What sets 2-(1H-Indol-3-yl)quinolin-4-ylmethanone apart is its combination of both indole and quinoline structures, which allows it to interact with a broader range of biological targets. This dual functionality can enhance its therapeutic potential and make it a valuable compound in drug discovery and development.
Properties
CAS No. |
91047-90-4 |
|---|---|
Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[2-(1H-indol-3-yl)quinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H21N3O/c27-23(26-12-6-1-7-13-26)18-14-22(25-21-11-5-3-8-16(18)21)19-15-24-20-10-4-2-9-17(19)20/h2-5,8-11,14-15,24H,1,6-7,12-13H2 |
InChI Key |
DFFYKEGPBYKZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)

![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)



![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)

